

Application Note: Determination of Sulfamethazine in Animal Feed Using Post-Column Derivatization HPLC

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Compound of Interest

Compound Name: Sulfamethazine

Cat. No.: B1682506

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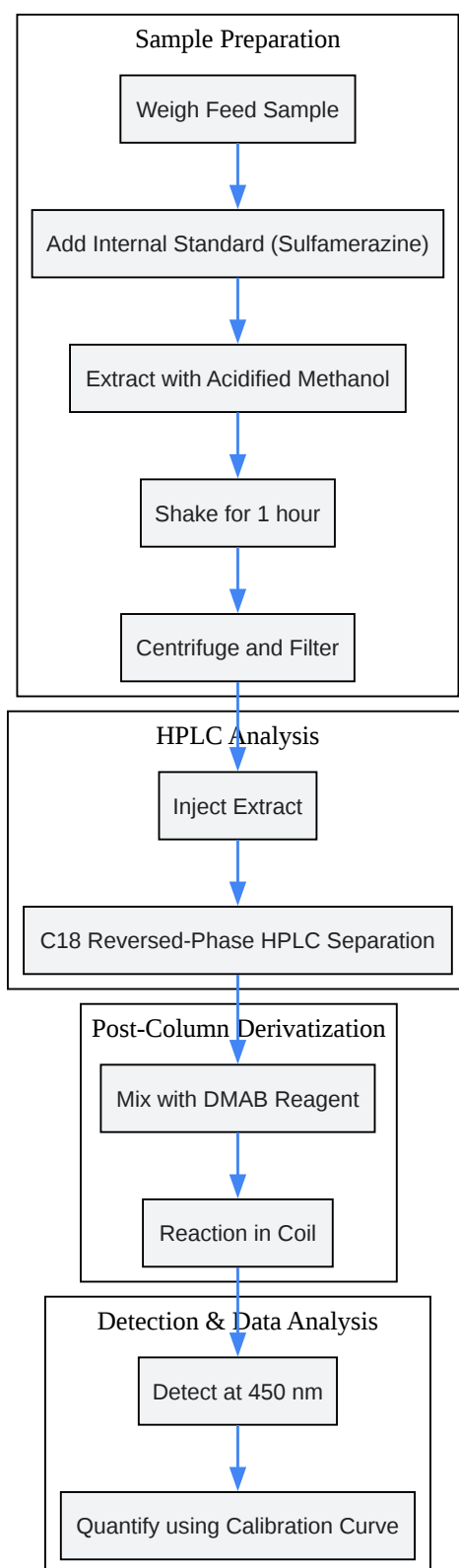
Introduction

Sulfamethazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock. Regulatory agencies have established maximum residue limits (MRLs) for **sulfamethazine** in animal-derived food products to ensure consumer safety. Consequently, sensitive and specific analytical methods are required for the routine monitoring of **sulfamethazine** in animal feed to ensure compliance with regulations and proper dosage. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method employing post-column derivatization for the quantitative analysis of **sulfamethazine** in various animal feed matrices.

Principle

This method involves the extraction of **sulfamethazine** from the feed sample, followed by separation using reversed-phase HPLC. After chromatographic separation, the analyte is mixed with a derivatizing reagent, p-dimethylaminobenzaldehyde (DMAB), in a post-column reaction coil. DMAB reacts with the primary aromatic amine group of **sulfamethazine** to form a yellow Schiff base, which is then detected by a UV-Vis detector at 450 nm.^{[1][2][3]} The use of an internal standard, such as sulfamerazine, is recommended to correct for variations in extraction efficiency and injection volume.^{[1][2][4]}

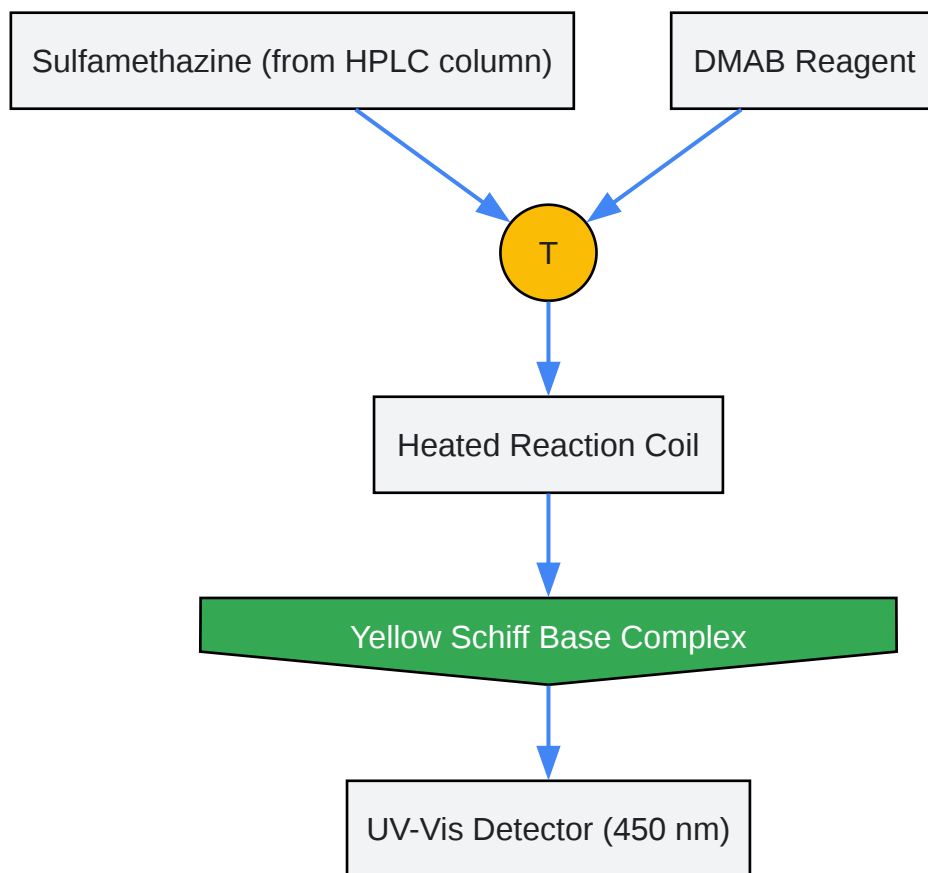
A diagram illustrating the experimental workflow is presented below.



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Caption: Experimental workflow for **sulfamethazine** analysis.

The logical relationship of the post-column derivatization is shown in the following diagram.



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Caption: Post-column derivatization process.

Experimental Protocols

1. Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
 - Post-column derivatization system with a reagent pump and reaction coil.
 - Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).

- Mechanical shaker.
- Centrifuge.
- Syringe filters (0.45 µm).
- Analytical balance.
- Volumetric flasks and pipettes.
- Reagents:
 - **Sulfamethazine** (SMT) reference standard.
 - Sulfamerazine (SMR) internal standard (IS).
 - p-Dimethylaminobenzaldehyde (DMAB).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Hydrochloric acid (HCl), concentrated.
 - Acetic acid, glacial.
 - Diethylamine.
 - Deionized water.

2. Standard and Reagent Preparation

- **Sulfamethazine** Stock Standard (1000 µg/mL): Accurately weigh 100 mg of **sulfamethazine** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sulfamerazine into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the extraction solution to cover the desired concentration range.
- Extraction Solution (0.2N HCl + 1.5% Diethylamine in 25% Methanol): Prepare by combining the appropriate volumes of concentrated HCl, diethylamine, methanol, and deionized water. [\[4\]](#)[\[5\]](#)
- Mobile Phase (Acetonitrile/2% Acetic Acid): A common mobile phase is a mixture of acetonitrile and 2% aqueous acetic acid (e.g., 17:83 v/v).[\[4\]](#)[\[5\]](#) The exact ratio may need to be optimized for the specific column and system.
- Post-Column Derivatization Reagent (DMAB solution): Dissolve an appropriate amount of DMAB in a suitable solvent mixture. The specific concentration and solvent may vary, but a solution of DMAB in an acidic medium is typical.[\[3\]](#)[\[6\]](#)

3. Sample Preparation

- Weigh 5 g of a finely ground and representative feed sample into a 50 mL centrifuge tube.[\[4\]](#)[\[5\]](#)
- Add a known amount of the internal standard solution (sulfamerazine).[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Add 20 mL of the extraction solution.[\[4\]](#)[\[5\]](#)
- Cap the tube and shake mechanically for 1 hour.[\[4\]](#)[\[5\]](#)
- Centrifuge the sample to pellet the solid material.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For high-level samples, a dilution may be necessary to bring the concentration within the calibration range. [\[5\]](#)

4. HPLC and Post-Column Derivatization Conditions

- HPLC Conditions:
 - Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

- Mobile Phase: Acetonitrile:2% Acetic Acid (17:83, v/v).[\[4\]](#)[\[5\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 35 °C.
- Post-Column Derivatization Conditions:
 - Reagent: DMAB solution.
 - Reagent Flow Rate: 0.5 mL/min.
 - Reaction Coil: Sufficient length and volume to allow for complete reaction (e.g., 10 m x 0.5 mm i.d.).
 - Reaction Temperature: Ambient or slightly elevated.
- Detection:
 - Wavelength: 450 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)

5. Data Analysis

Identify and integrate the peaks for **sulfamethazine** and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of **sulfamethazine** to the peak area of the internal standard against the concentration of the **sulfamethazine** standards. Determine the concentration of **sulfamethazine** in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the post-column derivatization HPLC method for **sulfamethazine** analysis in feed, as reported in various studies.

Parameter	Value	Reference
Recovery	100 ± 2% (fortification range: 0.006 - 0.26%)	[1][2]
98.9% (in beef cattle experimental feeds)	[2]	
96.3 ± 1.6%	[3][6]	
99.8% (mean recovery from 5 samples)	[4]	
Precision (Repeatability, RSDr)	0.5 - 3% (in-house validation)	[1][2]
1.52% (within-day precision)	[3][6]	
0.28 - 4.72%	[4]	
Precision (Reproducibility, RSDR)	3.5% (overall ruggedness)	[1][2]
1.26 - 4.87%	[4]	
Linearity (r ²)	0.9996	[3][6]
Limit of Detection (LOD)	0.1 ppm	[7]
Concentration Range	0.0077 to 0.22%	[4]
0.4 - 25 ppm	[7]	

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